3-(4-Chlorobutyl)-4-methylthiazol-2(3h)-one
Description
3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one is a heterocyclic compound featuring a thiazol-2(3H)-one core substituted with a 4-chlorobutyl group at position 3 and a methyl group at position 3. The molecular formula is C₈H₁₂ClNOS, with a molecular weight of 205.70 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, which often exhibit antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C8H12ClNOS |
|---|---|
Molecular Weight |
205.71 g/mol |
IUPAC Name |
3-(4-chlorobutyl)-4-methyl-1,3-thiazol-2-one |
InChI |
InChI=1S/C8H12ClNOS/c1-7-6-12-8(11)10(7)5-3-2-4-9/h6H,2-5H2,1H3 |
InChI Key |
IHLHPAXSWFMWBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=O)N1CCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one typically involves the reaction of 4-chlorobutylamine with 4-methylthiazole-2-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-chlorobutyl group allows for specific interactions with hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one with structurally related compounds:
Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |
|---|---|---|---|---|
| This compound | C₈H₁₂ClNOS | 205.70 | 3-(4-chlorobutyl), 4-methyl | High lipophilicity (Cl and butyl); moderate steric bulk |
| 5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one | C₉H₆ClNOS | 211.67 | 5-(4-chlorophenyl) | Aromatic Cl substituent; planar structure enhances π-π stacking interactions |
| 4-Chlorobenzo[d]thiazol-2(3H)-one | C₇H₄ClNOS | 185.63 | 4-Cl (benzothiazole core) | Fused benzene-thiazole system; increased rigidity |
| 3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one | C₁₁H₁₃N₅OS | 253.32 | 3-(ethyl-pyrazole), 4-methyl | Dual heterocyclic moieties; enhanced hydrogen-bonding capacity |
Key Observations:
- Lipophilicity : The 4-chlorobutyl chain in the target compound increases logP compared to phenyl or pyrazole substituents, favoring membrane penetration .
- Electronic Effects: The electron-withdrawing chlorine in the butyl chain may polarize the thiazole ring, altering reactivity compared to non-chlorinated derivatives .
Biological Activity
3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antifungal, and antibacterial properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring with a chlorobutyl side chain and a methyl group, which are critical for its biological activity.
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including lung (A549) and breast cancer (MCF7) cells.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of thiazole derivatives against several cancer cell lines using the MTT assay. The results indicated that:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| Another Thiazole Derivative | MCF7 (Breast) | 10.0 |
These findings suggest that the compound exhibits promising anticancer activity, potentially through mechanisms involving cell cycle arrest and apoptosis induction.
Antifungal Activity
The antifungal properties of thiazole derivatives have also been documented. Compounds in this class have shown effectiveness against various fungal pathogens, including Candida species.
The antifungal activity is often attributed to the disruption of fungal cell membrane integrity and interference with metabolic pathways. For example:
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Candida albicans | 8.0 | |
| Similar Thiazole Derivative | Aspergillus niger | 16.0 |
Antibacterial Activity
Thiazole derivatives, including this compound, have demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
A comparative study assessed the antibacterial efficacy of various thiazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
